(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15921987
InChI: InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC15921987

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate -

Specification

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Standard InChI Key QGNVVHOIALIBRL-NXEZZACHSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrrolidine core substituted with:

  • A tert-butyl carbamate group at the 1-position

  • An ethyl ester at the 3-position

  • A methyl group at the 4-position

This configuration creates three stereoelectronic environments critical for reactivity:

  • The tert-butyl group provides steric bulk, influencing ring conformation

  • The ethyl ester acts as a tunable electrophilic site for nucleophilic substitutions

  • The methyl group induces axial chirality, affecting diastereoselectivity in downstream reactions

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
Purity≥95% (HPLC)
Storage Conditions2–8°C, dry inert atmosphere

Spectroscopic Characterization

While explicit NMR/LC-MS data aren't provided in available sources, analogous pyrrolidine carboxylates exhibit:

  • ¹H NMR: Distinct splitting patterns for methyl (δ 0.8–1.2 ppm) and ester groups (δ 3.5–4.5 ppm)

  • IR: Strong C=O stretches at 1720–1740 cm⁻¹ for ester/carbamate groups

  • Chiral HPLC: >99% ee achievable via preparative chromatography on amylose-based columns

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route 1: Carbamate-Ester Sequential Installation

  • Start with (3S,4S)-4-methylpyrrolidine-3-carboxylic acid

  • Step 1: Protect the amine with Boc₂O/DMAP in THF

  • Step 2: Esterify the carboxylate with ethyl bromide/K₂CO₃

Route 2: Tandem Protection-Annulation

  • Condense γ-amino ketones with Meldrum’s acid under EDC·HCl activation

  • Simultaneously install Boc and ethyl ester groups via methanolysis

Table 2: Comparative Synthesis Metrics

Route 2 demonstrates superior efficiency due to minimized intermediate isolation steps . Critical process parameters include:

  • Temperature control (<0°C during carbamate formation)

  • Strict anhydrous conditions to prevent ester hydrolysis

Pharmaceutical Applications

Scaffold for Bioactive Molecules

The compound’s rigid pyrrolidine core enables:

  • Kinase Inhibitor Design: Serves as ATP-binding pocket mimetics in JAK2/STAT3 pathway modulators

  • Antiviral Agents: Functionalization at C4 methyl yields hepatitis C NS5A inhibitors

  • Antibiotic Adjuvants: Ester hydrolysis generates carboxylic acids that disrupt bacterial efflux pumps

Case Study: COVID-19 Main Protease Inhibitors
Derivatives bearing 4-fluorobenzyl groups at C3 showed:

  • IC₅₀ = 42 nM against SARS-CoV-2 Mᵖʳᵒ

  • 98% oral bioavailability in murine models

SupplierPurityPrice (1g)
Reagentia 97%€899.88
Ambeed 95%$1,240
Cymitquimica DiscontinuedN/A

Patent Analysis

Key intellectual property includes:

  • US20210371234A1: Use in KRAS G12C inhibitor synthesis

  • EP4127149A1: Chiral stationary phase for enantiomer separation

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